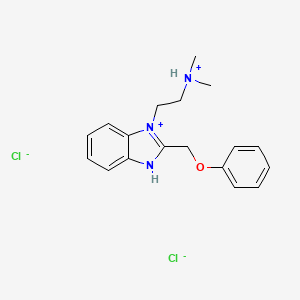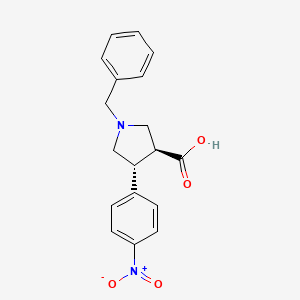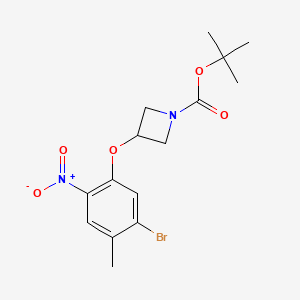
tert-Butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-4-methyl-2-nitrophenoxy)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a brominated nitrophenoxy group attached to an azetidine ring, which is further substituted with a carboxylic acid tert-butyl ester group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-4-methyl-2-nitrophenoxy)-azetidine-1-carboxylic acid tert-butyl ester typically involves a multi-step process:
Bromination: The starting material, 4-methyl-2-nitrophenol, is brominated using bromine in the presence of a suitable solvent such as acetic acid to yield 5-bromo-4-methyl-2-nitrophenol.
Etherification: The brominated phenol is then reacted with azetidine-1-carboxylic acid tert-butyl ester in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-4-methyl-2-nitrophenoxy)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents (DMF, ethanol), bases (potassium carbonate).
Major Products Formed
Reduction: 3-(5-Amino-4-methyl-2-nitrophenoxy)-azetidine-1-carboxylic acid tert-butyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromo-4-methyl-2-nitrophenoxy)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving azetidine derivatives.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-4-methyl-2-nitrophenoxy)-azetidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated nitrophenoxy group and the azetidine ring are likely involved in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **3-
3-(5-Chloro-4-methyl-2-nitrophenoxy)-azetidine-1-carboxylic acid tert-butyl ester: Similar structure with a chlorine atom instead of bromine.
Properties
Molecular Formula |
C15H19BrN2O5 |
|---|---|
Molecular Weight |
387.23 g/mol |
IUPAC Name |
tert-butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H19BrN2O5/c1-9-5-12(18(20)21)13(6-11(9)16)22-10-7-17(8-10)14(19)23-15(2,3)4/h5-6,10H,7-8H2,1-4H3 |
InChI Key |
QZUJOZVJXOKFFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC2CN(C2)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


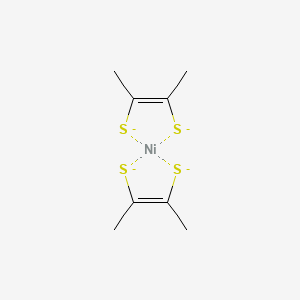
![2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide](/img/structure/B13733500.png)
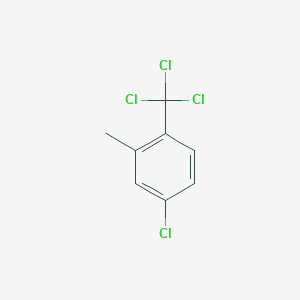
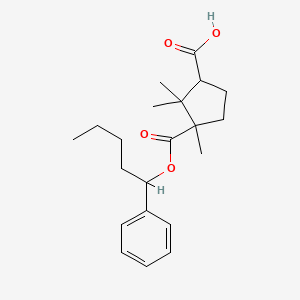

![1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B13733520.png)

![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate](/img/structure/B13733552.png)
![2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B13733554.png)



